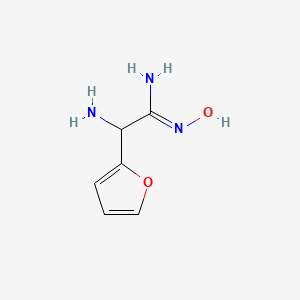
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiazole ring, followed by the introduction of the oxadiazole ring. The final step involves the addition of the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(4-methylphenyl)-1,3-thiazole: Shares the thiazole ring structure.
1,3,4-Oxadiazole: Contains the oxadiazole ring.
2-Amino-1,3,4-oxadiazole: Similar functional groups.
Uniqueness
What sets 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine apart is the combination of the thiazole and oxadiazole rings with the amine group, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C14H14N4OS |
|---|---|
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
5-[[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H14N4OS/c1-8-3-5-10(6-4-8)13-11(20-9(2)16-13)7-12-17-18-14(15)19-12/h3-6H,7H2,1-2H3,(H2,15,18) |
Clave InChI |
NZTAAQDVDQQLAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC3=NN=C(O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



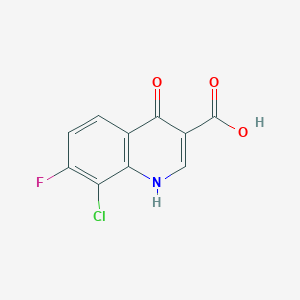
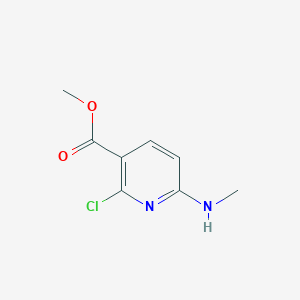
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
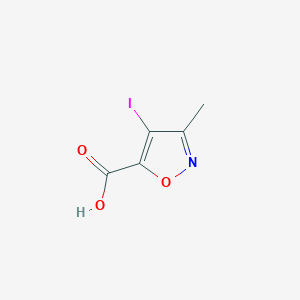





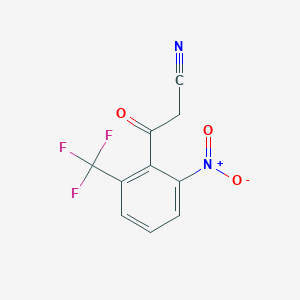
![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
